Product packaging for sodium;2-hydroxyacetate(Cat. No.:)

sodium;2-hydroxyacetate

Cat. No.: B12062160
M. Wt: 99.026 g/mol
InChI Key: VILMUCRZVVVJCA-CGOMOMTCSA-M
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Description

Sodium;2-hydroxyacetate is a useful research compound. Its molecular formula is C2H3NaO3 and its molecular weight is 99.026 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NaO3 B12062160 sodium;2-hydroxyacetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H3NaO3

Molecular Weight

99.026 g/mol

IUPAC Name

sodium;2-hydroxyacetate

InChI

InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1/i2+1;

InChI Key

VILMUCRZVVVJCA-CGOMOMTCSA-M

Isomeric SMILES

C([13C](=O)[O-])O.[Na+]

Canonical SMILES

C(C(=O)[O-])O.[Na+]

Origin of Product

United States

Synthesis and Advanced Derivatization Methodologies of Sodium;2 Hydroxyacetate

Direct Chemical Synthetic Pathways for Sodium;2-Hydroxyacetate

This compound, also known as sodium glycolate (B3277807), is the sodium salt of glycolic acid. fishersci.canih.gov Its synthesis is primarily achieved through straightforward chemical reactions, most notably neutralization and reactions involving metallic sodium.

Reaction Mechanisms and Precursor Compounds

The most common and industrially scalable method for producing this compound is through the neutralization of glycolic acid with a sodium-containing base. This acid-base reaction is a direct pathway to forming the salt.

A typical reaction involves the neutralization of glycolic acid with sodium hydroxide (B78521). In this reaction, the hydroxyl group of the sodium hydroxide accepts a proton from the carboxylic acid group of glycolic acid, forming water and this compound.

Reaction: HOCH₂COOH + NaOH → NaOCH₂COO + H₂O

Another precursor-based synthesis involves the reaction of metallic sodium with anhydrous ethylene (B1197577) glycol. This reaction forms monosodium glycolate, which is a solution of this compound. This method is often used when the subsequent reaction requires an in-situ formation of the glycolate.

A specific example involves preparing a sodium glycolate solution by stirring metallic sodium into anhydrous ethylene glycol at ambient temperature. Once the sodium has completely dissolved, the resulting monosodium glycolate solution is ready for use in further chemical reactions.

The synthesis of related metal glycolates, such as sodium glycostannates, utilizes sodium stannate and glycol reactants. psu.edu These reactions demonstrate the versatility of glycol-based precursors in forming various metal glycolate complexes. psu.edu Similarly, the synthesis of a sodium aluminoalcoholate complex involves the reaction of an aluminum alkoxide with ethylene glycol and sodium methoxide. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the stoichiometry of reactants.

In neutralization reactions, controlling the pH is critical. The reaction is typically carried out in an aqueous medium, and maintaining a neutral pH ensures the complete conversion of glycolic acid to its sodium salt. For analogous reactions, such as the synthesis of N,N-dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, temperature control between 20–40°C and pH adjustment to ~7.0 are key to ensuring complete proton transfer.

For syntheses involving ethylene glycol, the removal of water is a critical step to drive the reaction to completion and improve yield. For instance, in the synthesis of sodium glycostannate, excess water from the stannate salt is removed by distillation. psu.edu

Crystallization is a key step in isolating high-purity product. In the production of similar salts like calcium glycolate, cooling the filtrate to 10–20°C under controlled agitation promotes uniform crystal growth. smolecule.com Seed crystals may also be added to initiate nucleation. smolecule.com Subsequent centrifugal filtration and drying yield a high-purity product. smolecule.com

Table 1: Key Parameters for Optimizing this compound Synthesis

ParameterOptimal Range/ConditionImpact on Yield/Purity
Temperature 20-40°C (for neutralization)Affects reaction kinetics and minimizes side reactions.
pH ~7.0 (for neutralization)Ensures complete conversion of glycolic acid to its salt.
Agitation Controlled agitationPromotes homogeneous mixing and uniform crystal growth.
Crystallization Temperature 10-20°CPrevents amorphous aggregation and maximizes crystal maturation. smolecule.com
Water Removal DistillationDrives equilibrium-limited reactions to completion. psu.edu

Derivatization Strategies for Analytical Characterization of this compound and Related Glycolate Derivatives

Direct analysis of this compound and other glycolates by methods like gas chromatography can be challenging due to their low volatility. researchgate.net Therefore, derivatization is a crucial step to convert these compounds into more volatile and thermally stable forms suitable for analysis.

Silylation Techniques for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl and carboxyl groups in glycolic acid. nih.govrestek.com This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which increases the volatility of the analyte. bohrium.com

Commonly used silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). researchgate.netrestek.comacs.org The reaction of glycolic acid with BSTFA results in the formation of a trimethylsilyl ester. researchgate.net

The silylation of glycolic acid and its salt, sodium glycolate, has been successfully employed for their analysis by GC-MS. researchgate.netacs.org This derivatization allows for the separation and quantification of these compounds in various matrices. scconline.org For instance, a method for the simultaneous determination of alpha and beta hydroxy acids in personal care products involves trimethylsilyl derivatization with BSTFA followed by capillary GC analysis. scconline.org

In some cases, a two-step derivatization process involving oximation followed by silylation is employed, especially for complex mixtures of metabolites. nih.govspectroscopyonline.com However, for the analysis of hydroxy acids, direct silylation is often sufficient. bohrium.com

Development of Advanced Spectroscopic and Chromatographic Methods for Derivative Analysis

Beyond standard GC-MS, advanced analytical techniques are employed to characterize derivatized glycolates. These methods offer enhanced sensitivity, selectivity, and structural information.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis of non-volatile compounds. For glycolates, pre-column derivatization can be used to introduce a chromophore, enabling UV detection. nih.gov One such method involves the enzymatic oxidation of glycolate to glyoxylate (B1226380), followed by derivatization with phenylhydrazine. nih.gov The resulting phenylhydrazone can be separated by reversed-phase HPLC and detected by UV absorption. nih.gov

Tandem Mass Spectrometry (GC-MS/MS): For complex samples, GC coupled with tandem mass spectrometry (GC-MS/MS) provides higher selectivity and sensitivity. acs.org While BSTFA is a common derivatizing agent, other reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can offer improved analytical response for certain analytes. acs.org A study on the analysis of glyoxylate, glycolate, and oxalate (B1200264) found that MTBSTFA provided satisfactory results for further method development. acs.org

Advanced Spectroscopic Techniques: Various spectroscopic methods are instrumental in the analysis of chemical compounds. spectroscopyonline.comsolubilityofthings.comspectroscopyonline.com Infrared (IR) spectroscopy is effective for identifying functional groups in organic molecules. solubilityofthings.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. spectroscopyonline.com Raman spectroscopy is also a valuable tool, particularly for aqueous samples, as water is a weak scatterer. spectroscopyonline.com These techniques can be used to confirm the structure of the synthesized this compound and its derivatives.

Table 2: Analytical Techniques for Derivatized this compound

Analytical TechniqueDerivatization MethodDetection MethodKey Advantages
GC-MS Silylation (e.g., with BSTFA)Mass SpectrometryHigh resolution, good for volatile derivatives. researchgate.netacs.org
HPLC Pre-column derivatization (e.g., with phenylhydrazine)UV AbsorptionSuitable for non-volatile compounds, high precision. nih.gov
GC-MS/MS Silylation (e.g., with MTBSTFA)Tandem Mass SpectrometryHigh sensitivity and selectivity for complex matrices. acs.org
NMR Spectroscopy None requiredMagnetic ResonanceProvides detailed structural information. spectroscopyonline.com
IR Spectroscopy None requiredInfrared AbsorptionIdentifies functional groups. solubilityofthings.com
Raman Spectroscopy None requiredRaman ScatteringSuitable for aqueous samples, minimal sample preparation. spectroscopyonline.com

Environmental Biotransformation and Geochemical Cycling of Sodium;2 Hydroxyacetate and Glycolate Species

Microbial Degradation Mechanisms of Glycolate (B3277807) and Related Compounds in Environmental Matrices

The breakdown of glycolate in the environment is a critical process, largely mediated by a diverse array of microorganisms. These microbes utilize glycolate as a carbon source, incorporating it into their central metabolism through specialized enzymatic pathways.

Bacterial and Fungal Biotransformation Pathways in Soil and Aquatic Systems

In soil and aquatic environments, bacteria and fungi are the primary drivers of glycolate degradation. Various metabolic routes have been identified for the assimilation of glycolate and its precursors. For instance, species such as Pseudomonas and Flavobacterium are known to degrade ethylene (B1197577) glycol first to glycolate and subsequently to carbon dioxide. ccme.ca The glyoxylate (B1226380) cycle, a variation of the tricarboxylic acid (TCA) cycle, is a key anabolic pathway found in many bacteria, fungi, plants, and protists. wikipedia.org This cycle allows organisms to utilize simple two-carbon compounds, such as acetate (B1210297), for the synthesis of carbohydrates. wikipedia.org

In most microbial metabolic pathways, the initial step of glycolate assimilation is its oxidation to glyoxylate, a reaction catalyzed by the enzyme glycolate oxidase. sciety.orgnih.gov The resulting glyoxylate is a versatile intermediate. For example, in the bacterium Mycobacterium aurum MO1, glycolate is an identified intermediate in the biodegradation of the industrial compound morpholine (B109124). nih.gov Kinetic studies of this process showed that morpholine was degraded within 10 hours, with glycolate and another intermediate accumulating during this period before being fully consumed after 20 hours. nih.gov

Similarly, the bacterium Xanthobacter autotrophicus GJ10 demonstrates the role of glycolate as a metabolic intermediate when degrading monochloroacetic acid. nih.gov Researchers observed a temporary buildup of glycolic acid in the culture medium, which suggested that the initial dehalogenation of the parent compound occurred more rapidly than the subsequent utilization of the resulting glycolate. nih.gov Furthermore, certain bacteria capable of using oxalate (B1200264) as a carbon source employ the glycolate pathway for its assimilation. nih.gov In photosynthetic organisms like cyanobacteria, multiple pathways for glycolate metabolism exist, highlighting the compound's central role in carbon metabolism. oup.com

Organism/GroupPrecursor/SubstrateMetabolic Pathway/ProcessKey Intermediate(s)Final Product(s)
Pseudomonas sp., Flavobacterium sp.Ethylene GlycolAerobic DegradationGlycolateCarbon Dioxide
Mycobacterium aurum MO1MorpholineBiodegradationGlycolate, 2-(2-aminoethoxy)acetateBiomass, CO2
Xanthobacter autotrophicus GJ10Monochloroacetic AcidDehalogenation & MetabolismGlycolic AcidBiomass, CO2
Various Bacteria & FungiAcetate/Two-Carbon CompoundsGlyoxylate CycleGlyoxylate, Malate, SuccinateCarbohydrates
Oxalotrophic BacteriaOxalateGlycolate PathwayGlycolateBiomass, CO2
Cyanobacteria (Synechocystis)GlycolatePhotorespiration/MetabolismGlyoxylateCO2, Biomass

Enzymatic Defluorination and Glycolate Formation from Organofluorine Precursors (e.g., Fluoroacetate)

A significant source of glycolate in specific contaminated environments is the enzymatic breakdown of organofluorine compounds like fluoroacetate (B1212596). The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, yet specialized enzymes known as fluoroacetate dehalogenases can cleave this bond under physiological conditions. nih.govasm.org These enzymes catalyze the hydrolytic defluorination of fluoroacetate to produce glycolate and a fluoride (B91410) ion. asm.orgnih.gov

This remarkable biocatalytic activity has been identified in various microorganisms, including Burkholderia sp. strain FA1 and Delftia acidovorans. nih.govacs.org The reaction mechanism is a two-step process involving a catalytic triad (B1167595) of amino acids (typically Aspartate-Histidine-Aspartate). nih.govasm.org

Nucleophilic Attack: A carboxylate group from an aspartate residue in the enzyme's active site attacks the carbon atom of fluoroacetate, displacing the fluorine atom and forming a covalent ester intermediate (a glycolyl-enzyme complex). nih.govasm.org

Hydrolysis: The ester intermediate is then hydrolyzed by a water molecule, which is activated by a histidine residue. This step releases glycolate and regenerates the enzyme for another catalytic cycle. nih.govasm.org

Structural studies of these enzymes have revealed a highly specialized "halide pocket" within the active site. This pocket is finely tuned to accommodate the small size of the fluorine atom and stabilize the displaced fluoride ion through hydrogen bonds, which is crucial for the enzyme's high selectivity towards fluorinated substrates. nih.govpdbj.org While the primary product from monofluoroacetate is glycolate, the enzymatic defluorination of difluoroacetate (B1230586) by some dehalogenases yields glyoxylate. acs.org

EnzymeSource OrganismSubstrateProductKey Mechanistic Feature
Fluoroacetate Dehalogenase (FAc-DEX FA1)Burkholderia sp. strain FA1FluoroacetateGlycolateTwo-step hydrolysis via an ester intermediate. asm.org
Fluoroacetate DehalogenaseDelftia acidovorans (D4B)Monofluoroacetate (MFA)GlycolateCatalyzes C-F bond cleavage. acs.org
Fluoroacetate Dehalogenase (RPA1163)Rhodopseudomonas palustrisFluoroacetateGlycolateSpecific halide pocket for fluoride stabilization. nih.govpdbj.org
Dehalogenase (DeHa4)Delftia acidovoransDifluoroacetate (DFA)GlyoxylateStepwise removal of fluorine atoms. acs.org

Environmental Fate and Transport Dynamics of Glycolate Species

The ultimate fate of glycolate in the environment depends on its persistence and mobility in soil and water, which are in turn governed by the kinetics of its biodegradation and various physicochemical factors. cdc.gov

Biodegradation Kinetics and Influencing Environmental Factors (e.g., Temperature, pH)

The rate of glycolate biodegradation is highly dependent on environmental conditions. Key factors influencing the kinetics include temperature, pH, substrate concentration, and the presence of a competent microbial population. researchgate.net Generally, bacterial degradation processes are optimal at a pH between 6.5 and 7.5. researchgate.net

Studies on ethylene glycol, a direct precursor to glycolate, show that it undergoes rapid and extensive biodegradation in both aerobic and anaerobic conditions, with reports of nearly 100% removal within a timeframe of 24 hours to 28 days. researchgate.net The kinetics of degradation can, however, be subject to inhibition at high substrate concentrations. For example, the degradation of monochloroacetate by X. autotrophicus GJ10 was partially inhibited at concentrations exceeding 25.4 mM. nih.gov The rate of degradation is also influenced by the availability of other nutrients and the adaptation of the microbial community. researchgate.net

The hydrolysis of glycolate esters, another potential source of glycolate, is also influenced by environmental factors. For instance, the hydrolysis of 2-hydroxyethyl acetate follows first-order kinetics and is significantly faster under basic conditions compared to acidic ones. The degradation rate of pollutants often follows a pseudo-first-order kinetic model, where the rate is proportional to the concentration of the pollutant, with the rate constant being influenced by factors like pH and the concentration of the degrading agent (e.g., microbial biomass). mdpi.com

Environmental FactorInfluence on Glycolate BiodegradationResearch Finding/Example
pH Affects enzyme activity and microbial growth.Optimal pH for many biodegrading bacteria is between 6.5 and 7.5. researchgate.net Acidic or alkaline conditions can enhance or inhibit the degradation of specific pollutants. mdpi.com
Temperature Influences microbial metabolic rates and enzyme kinetics.Temperature is a major factor affecting the biodegradation rate of toxic compounds. researchgate.net
Substrate Concentration Can affect reaction rates and potentially cause inhibition.Degradation of monochloroacetate was inhibited at concentrations >25.4 mM. nih.gov The degradation rate of other pollutants decreases as the initial concentration increases. mdpi.com
Oxygen Availability Determines whether aerobic or anaerobic pathways are used.Ethylene glycol degrades rapidly under both aerobic and anaerobic conditions. researchgate.net The conversion of glycolate to glyoxylate can be controlled by oxygen levels. researchgate.net
Microbial Community The presence and adaptation of specific microbes are essential.Degradation of glyphosate, a related compound, is highly dependent on the soil type and its specific microflora population. researchgate.net

Mobility and Persistence Studies in Terrestrial and Aquatic Ecosystems

The transport of glycolate and its precursors through ecosystems is largely governed by their solubility and interaction with soil and sediment particles. Compounds like ethylene glycol, which are highly soluble in water and have a low octanol-water partition coefficient (Kow), exhibit low potential for adsorption to soil and sediment. ccme.ca This high mobility means they are prone to leaching into groundwater and can be transported with surface water runoff. ccme.ca Field studies have demonstrated this mobility, with a 10% ethylene glycol solution moving through silt sand at an average rate of 0.6 meters per day. ccme.ca

The persistence of a compound in an ecosystem is a measure of how long it remains in its original form before being degraded or transformed. nsw.gov.au While many simple organic acids like glycolate are readily biodegradable, their persistence can increase under conditions unfavorable to microbial activity. For example, glyphosate, a more complex molecule, has been found to be very persistent in seawater. nih.gov The transport of such compounds on a watershed scale is closely linked to factors like the intensity of application, rainfall events causing runoff, and whether the water flow occurs over the surface or through the soil matrix. nih.gov

The concept of persistence for dissolved organic matter (DOM) in large aquatic systems like the ocean is complex. A fraction of DOM can persist for thousands of years. researchgate.net This long-term persistence may be due to the inherent molecular structure of certain compounds making them resistant to degradation ('intrinsic recalcitrance') or due to ecosystem-level factors such as low concentrations that make them an inefficient food source for microbes ('emergent recalcitrance'). researchgate.net While glycolate itself is generally considered labile, its continuous formation and consumption are part of the broader, complex cycling of dissolved organic carbon in aquatic environments.

Biochemical Pathways and Metabolic Roles of Glycolate in Non Human Biological Systems

Glycolate (B3277807) Metabolism in Microbial Systems

Glycolate serves as a crucial intermediate in the metabolic networks of many microorganisms, playing a key role in the assimilation of carbon and the breakdown of environmental contaminants.

Glycolate is a central metabolite in the microbial degradation of several xenobiotic compounds. Microorganisms have evolved specialized pathways to channel complex pollutants into central metabolism via glycolate. For instance, the biodegradation of the industrial solvent morpholine (B109124) by bacteria such as Halobacillus proceeds through a glycolate metabolic route. researchgate.net Similarly, the groundwater contaminant 1,4-dioxane (B91453) is metabolized by Pseudonocardia dioxanivorans strain CB1190, where it is broken down into intermediates including glycolate and glyoxylate (B1226380). nih.govasm.org

The microbial breakdown of polymers and their additives also involves glycolate metabolism. The degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) can yield ethylene (B1197577) glycol, which engineered Escherichia coli can convert into glycolate for further metabolic processing. nih.gov Furthermore, microbial communities found in landfills possess the genetic machinery to degrade additives used in polyurethanes, such as glycol ethers, utilizing enzymes like glycolate oxidase in the process. frontiersin.orgnih.gov These pathways highlight the versatility of microbial catabolism, where glycolate serves as a key junction, linking the breakdown of recalcitrant pollutants to the core metabolic pathways of the cell. scitechnol.com

The primary step in microbial glycolate utilization is its oxidation to glyoxylate. This conversion is catalyzed by two main types of enzymes: a multi-subunit glycolate oxidase (encoded by genes such as glcDEF) or a glycolate dehydrogenase. asm.orgmdpi.com In Paracoccus denitrificans, the three-subunit glycolate oxidase (GlcDEF) is essential for growth on glycolate. asm.org The expression of these enzymes is tightly regulated. For example, in P. denitrificans, a GntR-type transcriptional regulator, GlcR, acts as a repressor for the production of glycolate oxidase. asm.org

Once formed, glyoxylate is assimilated into central metabolism through various routes. In E. coli and other bacteria, the well-established glycerate pathway converts two molecules of glyoxylate into one molecule of 2-phosphoglycerate. asm.org An alternative, more recently described pathway is the β-hydroxyaspartate cycle (BHAC), which mediates the carbon-neutral assimilation of glyoxylate in many Alpha- and Gammaproteobacteria. asm.org The genetic and enzymatic components of these pathways are fundamental for bacteria that thrive on glycolate, which is abundantly excreted by photosynthetic algae in aquatic environments. asm.org

Table 1: Key Microbial Enzymes in Glycolate Metabolism

Enzyme Name Gene(s) Function Organism Example(s)
Glycolate Oxidase glcDEF Oxidizes glycolate to glyoxylate. Paracoccus denitrificans, Pseudonocardia dioxanivorans
Glyoxylate Carboligase gcl Condenses two molecules of glyoxylate to form tartronic semialdehyde. Pseudonocardia dioxanivorans, E. coli
Tartronic Semialdehyde Reductase glxR, ghrA Reduces tartronic semialdehyde to glycerate. E. coli
Glyoxylate Reductase ycdW Reduces glyoxylate to glycolate. E. coli
Isocitrate Lyase aceA Cleaves isocitrate to glyoxylate and succinate. E. coli
Citrate (B86180) Synthase gltA Synthesizes citrate from acetyl-CoA and oxaloacetate; overexpression can enhance glyoxylate flux. E. coli
Glycolate Dehydrogenase - Oxidizes glycolate to glyoxylate. Chlamydomonas reinhardtii

Role of Glycolate in the Biodegradation of Specific Environmental Pollutants

Phosphoglycolate Metabolism and the Glycolate Cycle in Photosynthetic Organisms

In photosynthetic organisms, the metabolism of glycolate is intrinsically linked to photorespiration, a process that recycles a toxic byproduct of photosynthesis.

Photorespiration begins when the enzyme RuBisCO reacts with O₂ instead of CO₂, producing the toxic compound 2-phosphoglycolate (B1263510) (2-PG). pnas.orgoup.comoup.com This compound must be rapidly metabolized to prevent inhibition of key photosynthetic enzymes. nih.gov Cyanobacteria, despite possessing a CO₂-concentrating mechanism (CCM) designed to minimize the oxygenase reaction, have been found to possess a complete set of genes homologous to those of the plant photorespiratory C2 cycle (also known as the glycolate cycle). nih.govnih.govresearchgate.netnih.gov

Genetic studies using the model cyanobacterium Synechocystis sp. PCC 6803 have demonstrated that this pathway is not just present, but essential for survival, particularly under low CO₂ conditions. pnas.orgnih.gov Mutants with defects in the C2 cycle show growth inhibition and accumulate photorespiratory intermediates, such as glycine, confirming the pathway's active role in cyanobacterial carbon metabolism. nih.gov These findings indicate that even with an active CCM, a significant amount of 2-PG is produced, necessitating a robust salvage pathway. pnas.org

Research on Synechocystis sp. PCC 6803 has revealed that 2-PG metabolism is more complex than initially thought, involving the cooperative action of multiple pathways. nih.govnih.gov The metabolic route for 2-PG branches at the level of glyoxylate. nih.gov From here, carbon can flow through the plant-like C2 cycle or a bacterial-like glycerate pathway. nih.govresearchgate.netoup.com The glycerate pathway, also found in many non-photosynthetic bacteria, converts glyoxylate to glycerate via tartronic semialdehyde. nih.gov

The cooperative nature of these pathways is evident from mutagenesis studies. While inactivating a single gene in either the C2 cycle or the glycerate pathway leads to mild growth impairment, a double mutant affected in both routes exhibits a much more severe phenotype, especially when grown in low CO₂ environments. nih.govnih.gov This suggests that both pathways contribute to the metabolism of 2-PG and can partially compensate for each other. nih.gov Furthermore, evidence points to a third pathway in Synechocystis that can completely decarboxylate glyoxylate to CO₂ via intermediates like oxalate (B1200264) and formate, providing another route for processing the products of photorespiration. pnas.orgnih.govmdpi.com

**Table 2: Comparison of 2-Phosphoglycolate Metabolism Routes in *Synechocystis***

Feature Plant-Like C2 Cycle Bacterial-Like Glycerate Pathway Decarboxylation Pathway
Key Intermediates Glycine, Serine Tartronic Semialdehyde Oxalate, Formate
Carbon Recovery Recovers 75% of carbon as 3-PGA, releases 25% as CO₂. Recovers carbon as glycerate without direct CO₂ release in the main steps. Complete loss of carbon from glyoxylate as CO₂.
Nitrogen Metabolism Involves release and re-assimilation of ammonia. Does not directly involve the glycine-serine conversion. Does not involve nitrogen intermediates.
Mutant Phenotype Single mutants show mild growth inhibition. Single mutants show mild growth inhibition. Functions as an additional route.
Cooperative Role Dominant pathway for 2-PG metabolism. Cooperates with the C2 cycle. Provides an alternative route for glyoxylate removal.

A significant difference between photorespiration in cyanobacteria and higher plants lies in the enzyme that oxidizes glycolate to glyoxylate. While plants use a peroxisomal glycolate oxidase (GOX), cyanobacteria utilize a glycolate dehydrogenase (GlcD). mdpi.comnih.govnih.govresearchgate.net Biochemical characterization of the recombinant GlcD protein from Synechocystis confirmed that it is an NAD⁺-dependent dehydrogenase and does not have oxidase activity. nih.gov

The Synechocystis genome contains genes for two different forms of glycolate dehydrogenase, designated glcD1 (sll1784) and glcD2 (slr0806). pnas.orgnih.gov Genetic knockout studies have underscored the critical importance of these enzymes. While mutants defective in a single GlcD protein show some growth retardation and glycolate accumulation, a double mutant (ΔglcD1/ΔglcD2) is unable to grow at all under ambient air levels of CO₂, accumulating significant amounts of glycolate. pnas.orgnih.gov This demonstrates that glycolate oxidation is an indispensable step in cyanobacterial photorespiration. Other key enzymes in the pathway have also been identified and characterized, including phosphoglycolate phosphatase (the first step, converting 2-PG to glycolate) and serine hydroxymethyltransferase (involved in the C2 cycle). nih.govnih.gov

Advanced Materials Science Applications and Chemical Modifications Involving Sodium;2 Hydroxyacetate Derivatives

Application in Electrode Material Science

The modification of electrode surfaces is a critical area of research for developing sensitive and selective analytical platforms. Glassy carbon electrodes (GCEs) are frequently used as a base for these platforms due to their wide potential window and chemical inertness. However, bare GCEs can suffer from slow electron transfer kinetics and fouling. To overcome these limitations, their surfaces are often modified with various materials, including polymers and nanomaterials, to enhance their electrochemical performance.

Role of Sodium Starch Glycolate (B3277807) in the Modification of Glassy Carbon Electrodes for Analytical Platforms

While direct modification of glassy carbon electrodes with sodium starch glycolate (SSG) is not extensively detailed in current research, the use of its base polymer, starch, and other related polysaccharides is well-documented for creating electrochemical sensors. nih.govsemanticscholar.org Starch-based materials offer a biocompatible and eco-friendly platform for electrode modification. nih.gov For instance, phosphorylated starch has been combined with activated carbon and Fe3O4 nanoparticles to create a modified GCE for detecting hexavalent chromium. semanticscholar.org In such applications, the starch acts as a matrix or film-forming agent on the electrode surface.

The principle involves applying a homogenous solution of the modified starch onto the GCE surface, which is then dried to form a stable film. semanticscholar.org This film can serve to immobilize other materials, such as nanoparticles or enzymes, creating a synergistic effect that enhances the sensor's sensitivity and selectivity. nih.gov Other polysaccharides with similar structural features, like alginate, have been used to form cross-linked films on GCEs for determining specific analytes. researchgate.net

Furthermore, sodium starch glycolate is a common excipient in pharmaceutical tablets. electrochemsci.orgacs.orgmdpi.com The development of voltammetric methods for analyzing these tablets often involves the use of modified GCEs, highlighting the importance of understanding the electrochemical environment in the presence of SSG, even if it is not the primary modifying agent. electrochemsci.orgmdpi.com The development of these analytical methods demonstrates the compatibility of SSG with electrochemical systems.

Utilization as a Reagent or Raw Material in Emerging Material Syntheses

Sodium;2-hydroxyacetate and its derivatives serve as fundamental building blocks in the bottom-up synthesis of new materials, including complex metallic structures and nanomaterials.

Involvement in the Synthesis of Metallic Compounds

A significant application of this compound (sodium glycolate) is in the synthesis of metal-organic frameworks (MOFs). eeer.orgnih.gov MOFs are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. eeer.org The hydroxyacetate anion can function as an organic linker, coordinating with metal ions to form these intricate, three-dimensional structures.

The synthesis of MOFs often occurs under solvothermal or mechanochemical conditions where a metal salt and an organic linker are combined. acs.orgmdpi.com In many procedures, using the sodium salt of the organic linker can facilitate the reaction, particularly in aqueous or green synthesis routes, by improving solubility and reactivity. frontiersin.org The ability of the glycolate anion to coordinate with metal centers makes it a valuable component in the design and synthesis of novel MOF architectures with tailored properties for applications in catalysis, gas storage, and separation. eeer.org

Application in Nanomaterial Fabrication

The fabrication of nanomaterials, substances with at least one dimension in the 1 to 100 nm range, is another area where this compound derivatives are employed. One method for producing nanoparticles is the emulsions-diffusion method, which has been used to create drug-loaded sodium glycolate nanoparticles. ijprajournal.com This technique involves dissolving an encapsulating polymer in a partially water-miscible solvent, emulsifying it in an aqueous solution with a stabilizer, and allowing the solvent to diffuse, which leads to the formation of nanoparticles. ijprajournal.com

Moreover, carboxymethyl starch (CMS), which is produced during the synthesis of sodium starch glycolate, can act as both a reducing and capping agent in the hydrothermal synthesis of nanomaterials. royalsocietypublishing.org For example, CMS has been used to prepare selenium nanostructures. royalsocietypublishing.org In this process, the functional groups on the CMS activate at high temperatures, reducing the selenium source (sodium selenite) and stabilizing the resulting nanoparticles to control their size and prevent aggregation. royalsocietypublishing.org

Chemical Modification of Starch to Produce Sodium Starch Glycolate

Sodium starch glycolate (SSG) is not a naturally occurring compound but is synthesized through the chemical modification of starch. researchgate.net This process imparts superior properties, such as high hydrophilicity and rapid water absorption, making SSG a valuable "superdisintegrant" in various industries. researchgate.net The synthesis primarily involves two key methodologies: carboxymethylation and cross-linking. researchgate.netnih.gov

Carboxymethylation and Cross-linking Methodologies of Starch

Carboxymethylation is the process of introducing carboxymethyl groups (-CH₂-COONa) onto the glucose units of the starch polymer. nih.gov This is typically achieved through a Williamson ether synthesis, where starch is reacted with sodium monochloroacetate (SMCA) or chloroacetic acid in an alkaline medium, usually provided by sodium hydroxide (B78521). royalsocietypublishing.orgresearchgate.net This reaction enhances the hydrophilicity of the starch and its capacity to swell in water. nih.gov The degree of substitution (DS), which refers to the average number of carboxymethyl groups per glucose unit, is a critical parameter that influences the final properties of the SSG. pttz.org

Cross-linking is performed to reduce the water solubility of the modified starch. researchgate.net While carboxymethylation makes the starch more hydrophilic, it can also lead to the formation of a viscous gel when it comes in contact with water, which would impede its function. Cross-linking creates covalent bonds between the polymer chains, preventing them from fully dissolving while still allowing for significant swelling. mdpi.com Common chemical cross-linking agents include phosphorus-based compounds like sodium trimetaphosphate (STMP) and phosphorus oxychloride. mdpi.compharmaexcipients.comprezi.com Physical cross-linking through dehydration is also a method used for certain types of SSG. The balance between the degree of substitution from carboxymethylation and the extent of cross-linking is crucial for optimizing the performance of sodium starch glycolate. dfepharma.com

The table below outlines the typical components involved in the synthesis of Sodium Starch Glycolate.

Role Reagent Name Chemical Formula Starch Source Examples
Base PolymerStarch(C₆H₁₀O₅)nPotato, Corn, Sago, Rice, Wheat
Alkalizing AgentSodium HydroxideNaOH
Etherifying AgentSodium MonochloroacetateClCH₂COONa
Cross-linking AgentSodium TrimetaphosphateNa₃P₃O₉
Cross-linking AgentPhosphorus OxychloridePOCl₃
Neutralizing AgentAcetic Acid / Citric AcidCH₃COOH / C₆H₈O₇
Reaction MediumEthanol / Methanol / Isopropyl AlcoholC₂H₅OH / CH₃OH / C₃H₈O

Impact of Synthesis Parameters on Material Characteristics

The functional characteristics of modified starch derivatives, such as carboxymethyl starch (CMS), are intricately linked to the parameters employed during their synthesis. The degree of substitution (DS), reaction time, and temperature are critical variables that dictate the physicochemical properties of the final material, including its solubility, viscosity, swelling power, and crystallinity.

The degree of substitution (DS) , which denotes the average number of hydroxyl groups substituted with carboxymethyl groups per anhydroglucose (B10753087) unit (AGU) of the starch, is a primary determinant of the material's properties. nih.govresearchgate.net An increase in the DS generally leads to enhanced functionality. For instance, the substitution of hydroxyl groups with hydrophilic carboxymethyl groups increases the polymer's affinity for water, resulting in higher solubility in cold water and increased swelling power. nih.govmyfoodresearch.com Research has shown that as the DS increases, properties like water and oil absorption, as well as freeze-thaw stability, are significantly improved. researchgate.net Conversely, a very high degree of substitution can lead to structural deformation of the starch granules and a decrease in crystallinity. researchgate.net

Reaction time is another crucial parameter. Generally, prolonging the reaction time allows for more extensive etherification, leading to an increase in both the DS and the reaction efficiency, up to a certain point. researchgate.netcapes.gov.brscientific.net Studies have demonstrated that the DS and reaction efficiency increase as the reaction time is extended, but after an optimal duration, further extension can have a negative effect, possibly due to degradation or equilibrium effects. scientific.net For example, in one study, the highest DS was achieved after 6 hours, with a decline observed upon further extension of the reaction time. scientific.net

Temperature plays a dual role in the synthesis process. An increase in temperature generally accelerates the reaction rate, leading to a higher DS and reaction efficiency. researchgate.netresearchgate.netcapes.gov.br There is, however, an optimal temperature for carboxymethylation. For potato starch, a temperature of 323 K (50°C) was found to yield the maximum DS. scientific.net Exceeding this optimal temperature can lead to a decrease in DS and reaction efficiency. scientific.net This is because higher temperatures can increase the rate of side reactions and may also cause gelatinization of the starch granules, which is often undesirable for producing granular CMS. researchgate.net Some studies have noted that while a higher temperature can increase the DS, it may also lead to a decrease in the viscosity of the resulting CMS solution, indicating some level of polymer degradation. scielo.org

The interplay of these parameters is complex, and optimizing them is key to tailoring the characteristics of the modified starch for specific advanced materials science applications.

Table 1: Impact of Synthesis Parameters on Carboxymethyl Starch (CMS) Characteristics

Parameter General Effect on DS General Effect on Material Characteristics Optimal Conditions Reported in Research
Degree of Substitution (DS) N/A ↑ DS: ↑ Solubility, ↑ Swelling Power, ↑ Water/Oil Absorption, ↓ Crystallinity. nih.govmyfoodresearch.comresearchgate.net DS values from 0.14 to 0.95 have been reported to impart specific functionalities. nih.govrasayanjournal.co.in
Reactant Concentration (NaOH, SMCA) ↑ Concentration leads to ↑ DS, up to an optimal point. researchgate.netresearchgate.net Affects DS, which in turn modifies material properties. High concentrations can increase byproduct formation. researchgate.netmyfoodresearch.com Optimal molar ratio of NaOH and SMCA to starch reported as 2:2:1 in some studies. researchgate.netscientific.net
Reaction Time ↑ Time leads to ↑ DS, up to an optimal duration. researchgate.netcapes.gov.brscientific.net Longer times can enhance desired properties via higher DS, but excessive time can cause degradation. scientific.net Optimal times range from 2 to 6 hours depending on other conditions. researchgate.netscientific.net
Temperature ↑ Temperature leads to ↑ DS, up to an optimal point. researchgate.netresearchgate.netcapes.gov.br Higher temperatures can improve reaction efficiency but may decrease viscosity and cause degradation if too high. scientific.netscielo.org Optimal temperatures often cited between 50°C and 70°C. researchgate.netscientific.net

Analysis and Control of Impurity Profiles in Modified Starch Derivatives

The synthesis of carboxymethyl starch involves a primary etherification reaction between the activated starch, sodium hydroxide, and sodium monochloroacetate. researchgate.net However, a competing side reaction can also occur where sodium hydroxide reacts with sodium monochloroacetate to form sodium glycolate (this compound) and sodium chloride. researchgate.netscientific.net The formation of these byproducts is a critical aspect to control, as their presence can affect the purity, and consequently, the performance and application of the final modified starch derivative.

The primary strategy for controlling the impurity profile is the careful optimization of reaction conditions. The molar ratio of the reactants plays a significant role. High concentrations of NaOH and SMCA, while intended to drive the main reaction towards a higher degree of substitution, can also accelerate the rate of the side reaction that produces sodium glycolate. researchgate.netmyfoodresearch.com Therefore, finding a balance is essential to maximize reaction efficiency for carboxymethylation while minimizing byproduct formation. Research indicates that as the molar ratio of SMCA to the anhydroglucose unit increases beyond an optimal point, the formation of sodium glycolate becomes more pronounced, leading to a decline in both DS and reaction efficiency. researchgate.net

The reaction medium, including the solvent and water content, also influences impurity generation. The synthesis is often carried out in an alcohol-water mixture (e.g., isopropanol-water) to prevent starch gelatinization and facilitate a homogenous reaction. capes.gov.brvot.pl The amount of water is critical; while necessary for the reaction, excessive water can promote the dissolution of reactants and potentially favor the side reaction.

For analytical control, several methods are employed to quantify the level of impurities in the final product. The official compendia, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (PhEur), provide standardized methods for the analysis of related compounds like Sodium Starch Glycolate, which is also a carboxymethyl ether of starch. nih.gov These methods can be adapted for CMS.

Sodium Chloride content is a key purity indicator. It is typically determined by potentiometric titration. nih.govmdpi.com The process involves suspending the CMS sample in water, acidifying with nitric acid, and then titrating with a standardized silver nitrate (B79036) solution. usp.org Pharmacopeial limits for sodium chloride in Sodium Starch Glycolate are often set at a maximum of 7.0%. nih.govmdpi.com

Sodium Glycolate content is another critical impurity that must be controlled. The USP specifies a colorimetric method for its determination. usp.org This test involves allowing the sample to react with a specific color reagent (e.g., 2,7-dihydroxynaphthalene (B41206) in sulfuric acid) and comparing the color intensity of the resulting solution against a standard solution of glycolic acid. usp.org The allowable limit for sodium glycolate in pharmaceutical-grade Sodium Starch Glycolate is typically no more than 2.0%. nih.govmdpi.com

By implementing these control strategies and analytical procedures, manufacturers can ensure the production of high-purity modified starch derivatives with consistent properties, suitable for advanced applications in materials science.

Table 2: Impurity Analysis in Modified Starch Derivatives

Impurity Source of Formation Analytical Method Typical Pharmacopeial Limit (for Sodium Starch Glycolate) Reference
Sodium Chloride (NaCl) Byproduct of the primary etherification reaction and side reactions. scientific.net Potentiometric titration with silver nitrate. Not more than 7.0% nih.govmdpi.comusp.org
Sodium Glycolate (this compound) Side reaction between sodium hydroxide and sodium monochloroacetate. researchgate.netscientific.net Colorimetric method using a color reagent and comparison with a standard. Not more than 2.0% nih.govmdpi.comusp.org

Table 3: Compound Names Mentioned in the Article

Compound Name
Carboxymethyl starch
This compound
Sodium hydroxide
Sodium monochloroacetate
Sodium glycolate
Sodium chloride
Silver nitrate
Nitric acid
Glycolic acid
2,7-dihydroxynaphthalene
Sulfuric acid

Q & A

Basic: What are the recommended methods for synthesizing sodium 2-hydroxyacetate in a laboratory?

Answer: Sodium 2-hydroxyacetate is typically synthesized via neutralization of glycolic acid with sodium hydroxide. A common protocol involves:

  • Dissolving glycolic acid in deionized water under controlled temperature (20–25°C).
  • Gradually adding NaOH (1:1 molar ratio) while monitoring pH until neutralization (pH ~7).
  • Evaporating the solvent under reduced pressure and recrystallizing the product from ethanol/water mixtures for purification .
    Key Considerations: Ensure stoichiometric precision to avoid residual reactants, which can interfere with downstream applications.

Advanced: How can researchers resolve contradictions in reported stability data for sodium 2-hydroxyacetate under varying pH conditions?

Answer: Discrepancies in stability studies often arise from differences in ionic strength, temperature, or trace metal contaminants. To address this:

  • Conduct systematic stability assays using buffered solutions (e.g., phosphate, acetate) across pH 3–10.
  • Monitor degradation via HPLC or UV-Vis spectroscopy at intervals (0, 24, 48 hrs).
  • Include chelating agents (e.g., EDTA) to isolate metal-catalyzed decomposition pathways .
    Note: Stability in alkaline conditions is generally higher due to the carboxylate group’s resonance stabilization .

Basic: What safety protocols are critical when handling sodium 2-hydroxyacetate?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use face shields for bulk handling.
  • Ventilation: Work in a fume hood to avoid aerosol inhalation (NIOSH-approved respirators for prolonged exposure) .
  • Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release to prevent environmental contamination .

Advanced: What role does sodium 2-hydroxyacetate play in homogeneous catalytic systems?

Answer: Sodium 2-hydroxyacetate acts as a stable intermediate in catalytic cycles, such as ethylene glycol reforming. For example:

  • In Pin-catalyzed systems, it forms inert adducts that halt further dehydrogenation, preventing hydrogen evolution. This stability is confirmed by X-ray crystallography and isotopic labeling studies .
    Mechanistic Insight: The carboxylate group’s strong coordination to metal centers (e.g., Ru, Ir) stabilizes intermediates, altering reaction pathways .

Basic: How can researchers verify the purity of sodium 2-hydroxyacetate?

Answer:

  • HPLC: Use a C18 column with UV detection at 210 nm; compare retention times against certified standards.
  • FTIR: Confirm the absence of ester C=O stretches (~1740 cm⁻¹) to distinguish from methyl/ethyl derivatives .
  • Elemental Analysis: Validate Na and C content (±0.3% of theoretical values) .

Advanced: How do spectroscopic signatures differentiate sodium 2-hydroxyacetate from its ester analogs?

Answer:

  • NMR: Sodium 2-hydroxyacetate lacks the ester methyl proton signal (~3.7 ppm for methyl esters). The carboxylate group deshields adjacent protons, shifting the α-H resonance to ~3.4 ppm (vs. ~4.3 ppm for esters) .
  • FTIR: Carboxylate salts show asymmetric COO⁻ stretches at 1570–1600 cm⁻¹, absent in esters .

Basic: What storage conditions prevent sodium 2-hydroxyacetate degradation?

Answer:

  • Store in airtight containers under anhydrous conditions (desiccators with silica gel).
  • Maintain temperatures <25°C; avoid prolonged exposure to light to prevent photolytic decomposition .

Advanced: How does sodium 2-hydroxyacetate interact with transition metals in aqueous solutions?

Answer: The carboxylate group chelates metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes that alter redox behavior. For example:

  • In Fe³⁺ systems, it stabilizes higher oxidation states, inhibiting Fenton reactions.
  • Spectrophotometric titrations (Job’s method) determine stoichiometry (typically 1:1 or 2:1 ligand:metal ratios) .

Basic: What are the solubility properties of sodium 2-hydroxyacetate in polar solvents?

Answer:

  • Water: Highly soluble (>500 g/L at 25°C) due to ionic dissociation.
  • Ethanol: Moderate solubility (~50 g/L), useful for recrystallization.
  • Acetone: Poor solubility (<5 g/L), ideal for precipitation purification .

Advanced: What methodologies identify decomposition byproducts of sodium 2-hydroxyacetate under oxidative stress?

Answer:

  • LC-MS: Detect glycolic acid (m/z 76) and oxalic acid (m/z 90) as primary degradation products.
  • TGA/DSC: Track mass loss and exothermic peaks (>150°C) indicative of decarboxylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.